

# An In-depth Technical Guide to 4,6-Dibromonicotinaldehyde

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## Compound of Interest

Compound Name: 4,6-Dibromonicotinaldehyde

CAS No.: 1211585-10-2

Cat. No.: B110981

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthetic approach for **4,6-Dibromonicotinaldehyde**, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis.

## Core Molecular Data

**4,6-Dibromonicotinaldehyde** is a disubstituted pyridine compound featuring two bromine atoms and an aldehyde functional group. These reactive sites make it a versatile building block for the synthesis of more complex heterocyclic molecules.

Property	Data
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> NO
Molecular Weight	264.90 g/mol [1][2]
CAS Number	1211585-10-2[1]
Systematic Name	4,6-dibromopyridine-3-carbaldehyde
Storage Temperature	2-8°C[1]

## Molecular Structure

The structure of **4,6-Dibromonicotinaldehyde** consists of a pyridine ring with bromine substituents at the 4 and 6 positions and an aldehyde group at the 3 position.

Caption: Molecular structure of **4,6-Dibromonicotinaldehyde**.

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4,6-Dibromonicotinaldehyde** is not readily available in the public domain literature. However, the synthesis of structurally related brominated pyridyl aldehydes often involves the oxidation of a corresponding bromomethylpyridine. The following is a representative protocol for the synthesis of 6-bromopyridine-3-carbaldehyde, which illustrates a potential synthetic route.

Representative Synthesis: 6-Bromopyridine-3-carbaldehyde from 2-Bromo-5-bromomethylpyridine

This method involves the oxidation of a bromomethyl group to an aldehyde. A similar strategy could theoretically be applied to a 4,6-dibromo-3-methylpyridine precursor.

**Step 1: Bromination** The synthesis starts with the bromination of a suitable chloromethylpyridine precursor. For example, 2-chloro-5-chloromethylpyridine is heated with a hydrobromic acid solution in an autoclave to yield 2-bromo-5-bromomethylpyridine[3].

**Step 2: Oxidation** The resulting 2-bromo-5-bromomethylpyridine is then oxidized to form the aldehyde.

- Reagents and Materials:
  - 2-bromo-5-bromomethylpyridine
  - Sodium ethoxide
  - Ethanol
  - 2-nitropropane
  - Dichloromethane (DCM)
  - 1% Hydrobromic acid
- Procedure<sup>[3]</sup>:
  - Dissolve sodium ethoxide in ethanol under a nitrogen atmosphere and heat the solution to 50-60°C.
  - Add 2-nitropropane dropwise to the solution and maintain the temperature at 60°C for 1 hour.
  - Dissolve the 2-bromo-5-bromomethylpyridine starting material in ethanol and add it dropwise to the reaction mixture at 65°C.
  - Maintain the reaction mixture at this temperature until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).
  - After the reaction is complete, cool the mixture and remove the salt by filtration.
  - Recover the ethanol by distillation.
  - Add dichloromethane (DCM) to the residue.
  - Adjust the pH of the solution to 6-7 using 1% hydrobromic acid.
  - Separate the organic layer and wash it to isolate the crude product.

- The crude 6-bromopyridine-3-carbaldehyde can be further purified by standard techniques such as column chromatography or recrystallization.

Note: This protocol is for a related compound and would require adaptation and optimization for the synthesis of **4,6-Dibromonicotinaldehyde**, likely starting from 4,6-dibromo-3-methylpyridine. The handling of all reagents and intermediates should be performed in accordance with standard laboratory safety procedures.

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## References

- [1. 4,6-dibroMonicotinaldehyde | 1211585-10-2 \[m.chemicalbook.com\]](#)
- [2. 2,6-Dibromopyridine-3-carbaldehyde | C6H3Br2NO | CID 12259384 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Preparation method of 6-bromopyridine-3-carboxaldehyde - Eureka | Patsnap \[eureka.patsnap.com\]](#)
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